molecular formula C16H16N2O B14124359 2-phenyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

2-phenyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B14124359
M. Wt: 252.31 g/mol
InChI Key: HSKZUGWQDIIYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a phenyl-substituted cyclopropane with pyridin-2-ylmethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide is unique due to its specific chiral configuration and the presence of both phenyl and pyridin-2-ylmethyl groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C16H16N2O/c19-16(18-11-13-8-4-5-9-17-13)15-10-14(15)12-6-2-1-3-7-12/h1-9,14-15H,10-11H2,(H,18,19)

InChI Key

HSKZUGWQDIIYNE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.